N-(4-fluorophenyl)-1-benzothiophen-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine typically involves the coupling of benzothiophene derivatives with fluorophenyl amines. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodothiophenol with phenylacetylene . This method yields 2-substituted benzothiophenes in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products
The major products formed from these reactions include various substituted benzothiophenes and fluorophenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog without the fluorophenyl group.
N-(4-Fluorophenyl)thiophene-2-carboxamide: Another compound with a fluorophenyl group attached to a thiophene ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position of the benzothiophene ring.
Uniqueness
N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine is unique due to the presence of both the benzothiophene and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10FNS |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H10FNS/c15-10-5-7-11(8-6-10)16-13-9-17-14-4-2-1-3-12(13)14/h1-9,16H |
InChI Key |
XDCCLHIIYOMJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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